molecular formula C13H18N4S B14469162 N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid CAS No. 71555-28-7

N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid

Cat. No.: B14469162
CAS No.: 71555-28-7
M. Wt: 262.38 g/mol
InChI Key: JLQJXIRORURHRB-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid is a chemical compound that belongs to the class of hydrazones.

Preparation Methods

The synthesis of N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid typically involves the condensation of 2-acetylpyridine with isonicotinohydrazide in ethanol . This reaction is carried out under reflux conditions, and the product is obtained after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid involves its interaction with molecular targets such as DNA. The compound binds to DNA via a groove binding mode, which affects the DNA structure and function . This interaction is crucial for its biological activities, including its antioxidant and pharmacological effects.

Comparison with Similar Compounds

N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid can be compared with other hydrazone derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metals and exhibit a wide range of biological activities .

Properties

CAS No.

71555-28-7

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

N-(1-pyridin-2-ylethylideneamino)piperidine-1-carbothioamide

InChI

InChI=1S/C13H18N4S/c1-11(12-7-3-4-8-14-12)15-16-13(18)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,18)

InChI Key

JLQJXIRORURHRB-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N1CCCCC1)C2=CC=CC=N2

Origin of Product

United States

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